molecular formula C9H10F3NO B1320716 2-Methoxy-5-(trifluoromethyl)benzylamine CAS No. 400771-42-8

2-Methoxy-5-(trifluoromethyl)benzylamine

Cat. No.: B1320716
CAS No.: 400771-42-8
M. Wt: 205.18 g/mol
InChI Key: YZXMLHJVUWEAKE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ortho-Trifluoromethylation of Benzylamines

  • Application : This study by Miura et al. (2013) describes a method for the ortho-C-H trifluoromethylation of benzylamines using a palladium(II) catalyst. This process is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines.

Vapor Phase GC-IR Identification

  • Application : Almalki et al. (2019) used vapor phase gas chromatography with infrared spectroscopy to differentiate regioisomeric N-methoxybenzyl-substituted phenethylamines, highlighting its application in forensic chemistry for substance identification. (Almalki et al., 2019)

Serotonin Receptor Family Agonists

  • Application : Nichols et al. (2014) conducted a study on N-Benzyl-5-methoxytryptamines as potent serotonin 5-HT2 receptor family agonists. Their research offers insights into the potential therapeutic applications of these compounds in neuropsychopharmacology. (Nichols et al., 2014)

Liquid Chromatographic Measurement

  • Application : Todoroki et al. (2006) developed a liquid chromatographic method for determining 5-methoxyindoles. This technique, involving demethylation followed by fluorescence derivatization with benzylamine, is vital for analytical sciences, especially in biochemical analysis. (Todoroki et al., 2006)

Complexes with Schiff Base Ligands

  • Application : Köksal et al. (2001) investigated the antimicrobial activity of Schiff base ligands derived from 2,6-Diacetylpuridine and Phthaldialdehyde and their metal complexes. This research contributes to the field of inorganic and metal-organic chemistry, particularly in developing new antimicrobial agents. (Köksal et al., 2001)

Synthesis and Oxidative Addition Reactions

  • Application : Sharutin and Sharutina (2020) reported on the synthesis and oxidative addition reactions of tris(2-methoxy-5-chlorophenyl)antimony. This study contributes to the field of synthetic chemistry, particularly in the synthesis of novel organoantimony compounds. (Sharutin & Sharutina, 2020)

Safety and Hazards

The specific safety and hazard information for “2-Methoxy-5-(trifluoromethyl)benzylamine” is not provided in the search results . For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXMLHJVUWEAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244319
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400771-42-8
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400771-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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